molecular formula C3H5NOS B011737 Methoxymethyl isothiocyanate CAS No. 19900-84-6

Methoxymethyl isothiocyanate

Cat. No.: B011737
CAS No.: 19900-84-6
M. Wt: 103.15 g/mol
InChI Key: SWHVODLGSMJMND-UHFFFAOYSA-N
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Description

Methoxymethyl isothiocyanate is an organic compound with the molecular formula C₄H₇NOS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Isothiocyanates, a group of compounds to which Methoxymethyl isothiocyanate belongs, are known to interact with various enzymes, proteins, and other biomolecules . They can modulate a large number of cancer-related targets or pathways including inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Cellular Effects

For instance, they have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They inhibit cell growth in a dose-dependent manner and modulate metastasis-related genes .

Molecular Mechanism

A study on the reaction of the methoxymethyl radical with nitrogen dioxide provides some insights into its potential molecular mechanisms

Temporal Effects in Laboratory Settings

Isothiocyanates have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types .

Metabolic Pathways

Isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of methoxymethylamine with carbon disulfide (CS₂) in the presence of a base, followed by oxidation to form the isothiocyanate . Another method includes the use of phenyl chlorothionoformate with methoxymethylamine under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of solvent and reaction conditions is crucial to ensure high yield and purity. The process often includes steps for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Methoxymethyl isothiocyanate can be compared with other isothiocyanates such as:

  • Phenyl isothiocyanate
  • Sulforaphane
  • Allyl isothiocyanate

Uniqueness: this compound is unique due to its specific methoxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates .

Properties

IUPAC Name

isothiocyanato(methoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c1-5-2-4-3-6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHVODLGSMJMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173679
Record name Methoxymethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19900-84-6
Record name Methoxymethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxymethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19900-84-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions of Methoxymethyl isothiocyanate with lithiated alkoxyallenes?

A1: this compound reacts with lithiated alkoxyallenes to form various heterocyclic compounds. For instance, reaction with α-lithiated 1-(1-ethoxyethoxy)allene leads to the formation of 5-(1-ethoxyethoxy)-2,3-dihydropyridines and 3-(1-ethoxyethoxy)pyridines [, ]. In another example, reaction with 1,3-dilithio-2-propynylbenzene unexpectedly yields 3-methylsulfanyl-2-phenyl-2-cyclobutenone [, ].

Q2: Can this compound be used to synthesize 1,3-thiazoles?

A2: Yes, this compound can be used to synthesize 5-ethynyl-2-vinyl- and 2,5-divinyl-1,3-thiazoles []. This reaction involves treating 2-aza-1,3,5-trienes, specifically methyl N-[2-alkoxy-1-(prop-2-ynylsulfanyl)buta-1,3-dienyl]- and methyl N-[1-(allylsulfanyl)-2-alkoxybuta-1,3-dienyl]iminoformates (derived from lithiated alkoxyallenes, this compound, and propargyl or allyl bromide), with a strong base like potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa).

Q3: What is the proposed mechanism for 1,3-thiazole formation from 2-aza-1,3,5-trienes and this compound?

A3: The proposed mechanism involves α-deprotonation of the substituent on the sulfur atom (SCH2 group) of the 2-aza-1,3,5-triene intermediate by the strong base. This is followed by intramolecular [, ]-cyclization at the imine group and subsequent aromatization with the elimination of methanol [].

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